Tetrahydrofuran-D8
Overview
Description
Synthesis Analysis
The synthesis of THF-D8 and its analogs involves various catalytic processes and precursor compounds. Stereoselective methods for synthesizing substituted tetrahydrofurans involve palladium-catalyzed reactions of aryl bromides with gamma-hydroxy alkenes, suggesting the reactions proceed via intramolecular olefin insertion into a Pd(Ar)(OR) intermediate (Wolfe & Rossi, 2004). Additionally, Mn-catalyzed three-component reactions offer an expedient access to 1,5-amino/keto alcohols, incorporating THF through a mechanism that involves radical and organo-Mn intermediates (He et al., 2014).
Molecular Structure Analysis
The molecular structure of THF-D8, similar to its non-deuterated counterpart, is characterized by its tetrahydrofuran core. This core is a common structural feature in a broad array of natural products and synthetic molecules, playing a significant role in their biological activities. Advanced NMR techniques and computational methods are employed to elucidate the detailed molecular structures and the effects of deuteration on the chemical and physical properties of THF-D8.
Chemical Reactions and Properties
THF-D8 participates in various chemical reactions, including oxidative C-H/N-H cross-coupling with azoles under visible-light mediation, demonstrating its versatility as a building block for N-substituted azoles (Zhang et al., 2017). The debenzylative cycloetherification process is a key strategy for constructing complex THF structures, showcasing the compound's reactivity and the stereoselective synthesis of polysubstituted tetrahydrofurans (Tikad et al., 2016).
Scientific Research Applications
Vibrational Studies of Molecules : Tetrahydrofuran-D8 is beneficial for vibrational studies of molecules containing the furanose ring. Its utility is derived from a realistic force field determined from infrared and Raman spectra (Gallinella et al., 1994).
Electron Scattering Studies : It is used in studying electron scattering phenomena, including total scattering, elastic scattering, ionization cross sections, and electron energy loss distributions (Fuss et al., 2012).
Building Blocks for High-Spin Hydrocarbon Polyradicals : THF-D8 is useful in creating stable, 3-fold symmetric analogues of trimethylenemethane, which do not have heteroatom perturbation. This provides new building blocks for high-spin hydrocarbon polyradicals with very strong net ferromagnetic interactions (Rajca et al., 2005).
Impact on Enzyme Activities : Tetrahydrofuran can inhibit dehydrogenase activity and significantly affect phosphatase, urease, and catalase activities in activated sludge, with increasing concentration affecting these activities more (Lv et al., 2008).
Structural Moiety in Organic Compounds : It serves as a structural moiety in various important organic compounds and offers a green route for N-substituted azoles (Zhang et al., 2017).
Biological Activity and Usage in Cosmetic Formulations : Tetrahydrofurans exhibit biological activity and are widely used in cosmetic formulations, perfumes, and flavors (Pérez-Mayoral et al., 2010).
Food Packaging Applications : It may be safely used in the fabrication of articles intended for packaging, transporting, or storing foods, provided the residual amount does not exceed 1.5 percent by weight of the film (Food & Subpart, 2012).
NMR Studies : Tetrahydrofuran-D8 hydrate exhibits a D quadrupole coupling constant of 215 kHz at 37 K, and an activation energy of 7.2 kcal/mole for reorientation of D2O molecules, making it useful in NMR studies (Davidson et al., 1978).
Exploring DNA-Backbone Molecule : The cluster environment shows overall protective behavior on THF, but new fragmentation channels open in the cluster, revealing new insights into the DNA-backbone molecule (Neustetter et al., 2017).
Stereoselective Synthesis of Tetrahydrofurans : Substituted tetrahydrofurans, found in natural products and biologically active molecules, exhibit diverse biological activities like antitumor, antihelmic, antimalarial, antimicrobial, and antiprotozoal. This underscores their importance in the stereoselective synthesis of tetrahydrofurans (Wolfe & Hay, 2007).
Dehydration for Pharmaceutical Industry : Polyaniline membranes can dehydrate tetrahydrofuran to a water concentration of 0.16 wt.%, making it useful for pharmaceutical industry applications (Chapman et al., 2008).
Safety And Hazards
Future Directions
Tetrahydrofuran-D8 is a useful solvent in NMR-based research and analyses . It is also used in the synthesis of deuteriotris [bis (trimethylsilyl)amido]thorium and deuteriotris [bis (trimethylsiiyl)amido]uranium . The development of new methods for the direct metallation of THF opens up new possibilities for the functionalization of THF .
properties
IUPAC Name |
2,2,3,3,4,4,5,5-octadeuteriooxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2/i1D2,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYURNTSHIVDZCO-SVYQBANQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(OC1([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937620 | |
Record name | (2H4)Tetrahydro(2H4)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00937620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an odor like ether; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Tetrahydrofuran-d8 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13666 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tetrahydrofuran-D8 | |
CAS RN |
1693-74-9 | |
Record name | THF-d8 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1693-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H4)Tetrahydro(2H4)furan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001693749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H4)Tetrahydro(2H4)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00937620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2H4]tetrahydro[2H4]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.363 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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